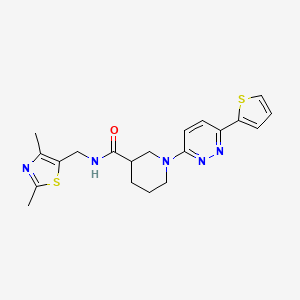

N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Description

N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic small molecule featuring a piperidine-3-carboxamide core substituted with two pharmacologically relevant moieties: a 2,4-dimethylthiazole group linked via a methylene bridge and a pyridazine ring bearing a thiophen-2-yl substituent. The thiazole and pyridazine rings are known for their roles in modulating bioavailability and target engagement, while the thiophene group may enhance π-stacking interactions in binding pockets .

Properties

IUPAC Name |

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5OS2/c1-13-18(28-14(2)22-13)11-21-20(26)15-5-3-9-25(12-15)19-8-7-16(23-24-19)17-6-4-10-27-17/h4,6-8,10,15H,3,5,9,11-12H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUDLDXTDZCVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Moiety: Starting with 2,4-dimethylthiazole, which can be synthesized via the Hantzsch thiazole synthesis involving the condensation of α-haloketones with thioamides.

Pyridazine Synthesis: The pyridazine ring can be constructed through the reaction of hydrazines with 1,4-diketones or α,β-unsaturated carbonyl compounds.

Thiophene Introduction: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone with an amine.

Final Coupling: The final step involves coupling the thiazole, pyridazine, and piperidine intermediates through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the pyridazine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially if halogenated derivatives are used.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of the pyridazine ring could produce dihydropyridazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole and pyridazine rings could facilitate binding to metal ions or other cofactors, influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Note: The molecular formula of the target compound can be inferred as approximately C₁₉H₂₁N₆OS₂ based on structural analysis, though exact data are unavailable in the provided evidence.

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely involves coupling a pre-functionalized pyridazine-thiophene intermediate with a piperidine-3-carboxamide precursor, a strategy analogous to methods described in pyridazine-carboxamide patents .

- The dimethylthiazole group may further enhance selectivity for ATP-binding pockets.

Biological Activity

N-((2,4-dimethylthiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide (CAS Number: 1396857-25-2) is a novel compound with significant potential in medicinal chemistry due to its complex structure and diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiazole ring , a piperidine moiety , and a pyridazine derivative , which contribute to its unique biological properties. The molecular formula is with a molecular weight of 413.56 g/mol. The structural complexity allows for multiple interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

This compound has demonstrated antibacterial and antifungal properties. Thiazole derivatives are known for their ability to inhibit various microbial pathogens, making this compound a candidate for further development in treating infections.

Anti-inflammatory Effects

Research indicates that compounds with thiazole structures exhibit anti-inflammatory activities. The specific mechanisms may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses, although detailed studies on this compound are still needed.

The proposed mechanism of action involves the interaction of the compound with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to altered cellular processes, including apoptosis in cancer cells.

Case Studies and Research Findings

-

Cell Viability Studies

- A study evaluated the cytotoxic effects of similar thiazole derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting that this compound may have similar effects .

- Structure-Activity Relationship (SAR) Analysis

- In Vivo Studies

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.